molecular formula C19H22N2O5S B5698422 N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5698422
M. Wt: 390.5 g/mol
InChI Key: BFDHNJGSEKUKID-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzyl group, a methoxy group, and a morpholin-4-ylsulfonyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzamide core using methyl iodide in the presence of a base.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl bromide.

    Sulfonylation with Morpholine: The final step involves the sulfonylation of the benzamide core with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl bromide, methyl iodide, and other alkylating agents in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide can be compared with other similar compounds, such as:

    N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzene: Lacks the amide group, which may affect its reactivity and biological activity.

    N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid: Contains a carboxylic acid group instead of an amide, influencing its solubility and reactivity.

    N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzylamine:

Properties

IUPAC Name

N-benzyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-18-8-7-16(27(23,24)21-9-11-26-12-10-21)13-17(18)19(22)20-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDHNJGSEKUKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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